3-methylpyridin-2-amine Hydrochloride

Overview

Description

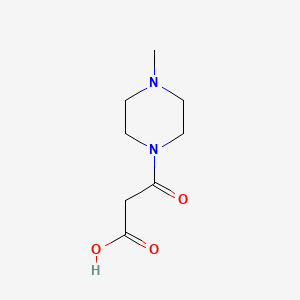

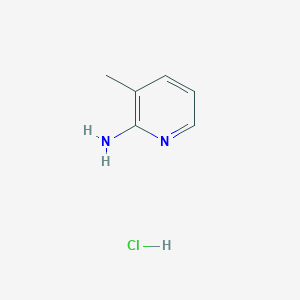

3-Methylpyridin-2-amine Hydrochloride, also known as 3-Amino-5-methylpyridine Hydrochloride or 5-Methylpyridin-3-amine Hydrochloride, is an organic compound . It has a molecular weight of 144.6 and its molecular formula is C6H9ClN2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented as C6H9ClN2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 144.6 and its molecular formula is C6H9ClN2 .Scientific Research Applications

Catalytic Processes and Chemical Synthesis

- Inhibition in Hydrodesulfurization: 2-Methylpyridine, a related compound to 3-methylpyridin-2-amine, has been found to inhibit the hydrogenation pathway in the hydrodesulfurization of dibenzothiophene over various catalysts (Egorova & Prins, 2006).

- Aminocarbonylation Reactions: Aminocarbonylation of iodoheteroaromatics using primary and secondary amines, including amino acid methyl esters, leads to the synthesis of biologically important compounds. This process is catalyzed by palladium and can produce N-substituted nicotinamides and pyridyl-glyoxylamides (Takács et al., 2007).

Metabolic Studies

- Conversion to Parent Amine: 2-Hydroxylamino-3-methylpyridine, a compound closely related to 3-methylpyridin-2-amine, is rapidly converted to its parent amine form by hepatic S9 preparations in vitro (Gorrod & Altuntas, 1997).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition: 2-Amino-4-methylpyridine, a structural analog, demonstrates significant inhibitory effects on the corrosion of mild steel in acidic environments. Its adsorption characteristics and inhibition efficiency are analyzed through electrochemical methods and theoretical calculations (Mert et al., 2014).

Chemical Reactions and Synthesis

- Photochemical Dimerization: Ultraviolet irradiation of 2-aminopyridines, including various methyl-substituted pyridines, leads to the formation of dimers, with significant implications in synthetic chemistry (Taylor & Kan, 1963).

Hydrodenitrogenation Studies

- Hydrodenitrogenation Pathways: The study of 2-methylpyridine hydrodenitrogenation provides insights into the elimination and hydrogenation mechanisms, contributing to the understanding of nitrogen removal in catalytic processes (Egorova et al., 2002).

Catalytic Hydrolysis

- Role in Palladium-Catalyzed Hydrolysis: The reaction of 4-methylpyridin-2-amine in palladium-catalyzed hydrolysis of imines provides insight into transition metal-catalyzed hydrolysis mechanisms, useful in synthetic organic chemistry (Ahmad et al., 2019).

Chemiluminescent Analysis

- Tris(2,2'-bipyridyl)ruthenium(III) in Chemiluminescence: Evaluation of Ru(bpy) 3 3+ in flow streams for chemiluminescent analysis, which has implications for the detection of various analytes including amines and amino acids, is significant in analytical chemistry (Lee & Nieman, 1995).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine .

Mode of Action

Many pyridine derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of the amine group might also facilitate interactions with biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methylpyridin-2-amine hydrochloride are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, water solubility, and potential interactions with metabolic enzymes .

Result of Action

Given its structural similarity to other pyridine derivatives, it may have a range of potential effects, depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment .

Properties

IUPAC Name |

3-methylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPWGZCCJIAXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376467 | |

| Record name | 3-methylpyridin-2-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32654-40-3 | |

| Record name | 3-methylpyridin-2-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)

![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)